2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide
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Description
“2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine, and an acetamide group. The molecule also features a benzyl group substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Additionally, it has a benzyl group, which is a phenyl group attached to a methylene bridge. This benzyl group is further substituted with chlorine and fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the chlorine and fluorine atoms on the benzyl group are electron-withdrawing, which could influence the compound’s reactivity. The piperazine ring and the acetamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the acetamide could impact its solubility in different solvents. The compound’s melting point and boiling point would also be influenced by the strength of the intermolecular forces present .Safety and Hazards
properties
IUPAC Name |
2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN3O2/c14-9-2-1-8(5-10(9)15)7-18-4-3-17-13(20)11(18)6-12(16)19/h1-2,5,11H,3-4,6-7H2,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYDUVNRFZJNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N)CC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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